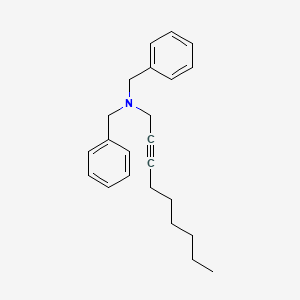
N,N-Dibenzylnon-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzylnon-2-yn-1-amine: is an organic compound characterized by the presence of a non-2-yn-1-amine backbone with two benzyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzylnon-2-yn-1-amine typically involves the reaction of non-2-yn-1-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibenzylnon-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, benzyl chloride, and other nucleophiles.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
N,N-Dibenzylnon-2-yn-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N,N-Dibenzylnon-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
N,N-Dibenzylamine: Similar structure but lacks the alkyne group.
N,N-Dibenzyl-2-propyn-1-amine: Similar structure with a propynyl group instead of a non-2-yn-1-amine backbone.
N,N-Dibenzyl-2-butyn-1-amine: Similar structure with a butynyl group instead of a non-2-yn-1-amine backbone.
Uniqueness: N,N-Dibenzylnon-2-yn-1-amine is unique due to its specific non-2-yn-1-amine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
351215-76-4 |
|---|---|
Formule moléculaire |
C23H29N |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
N,N-dibenzylnon-2-yn-1-amine |
InChI |
InChI=1S/C23H29N/c1-2-3-4-5-6-7-14-19-24(20-22-15-10-8-11-16-22)21-23-17-12-9-13-18-23/h8-13,15-18H,2-6,19-21H2,1H3 |
Clé InChI |
ZKVZVRXIJKKGPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















